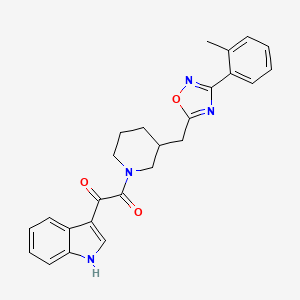
1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research on indole derivatives, including compounds similar to the specified chemical structure, has shown significant promise in the field of oncology. For instance, synthesized indole derivatives were evaluated for their anticancer activity against human breast cancer cell lines, with some compounds exhibiting notable efficacy in inhibiting topoisomerase-I enzyme, a critical target in cancer therapy (N. Kumar & Sanjay K. Sharma, 2022). Such findings suggest that compounds with similar structures could be explored for their potential anticancer properties.
Drug Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of complex indole derivatives provide valuable insights into their behavior in biological systems. For example, the glycogen synthase kinase-3 inhibitor LY2090314 demonstrated rapid clearance through extensive metabolism, with its metabolites excreted predominantly via bile, indicating a high metabolic turnover rate for such compounds (M. Zamek-Gliszczynski et al., 2013). This information is crucial for understanding the disposition of related indole derivatives in drug development processes.
Synthetic Methodologies for Indole Derivatives
The synthesis of indole-based compounds, including bis(indolyl)ethanes and related structures, has been extensively studied, showcasing methodologies for creating compounds with potential therapeutic applications. For instance, a palladium-catalyzed heteroannulation approach provided a straightforward synthesis of 1,2-bis(3-indolyl)ethanes, valuable precursors to indolo[2,3-a]carbazoles, a class of compounds with significant biological activity (Lachlan M. Blair & J. Sperry, 2013). These synthetic strategies could be applicable in the development of new drugs and materials based on the chemical structure of interest.
Exploration of Molecular Properties
The investigation of novel compounds, including oxadiazole derivatives, often involves a detailed study of their molecular properties such as absorption spectra, nonlinear optical properties, and electrostatic potential. For example, the synthesis and analysis of novel compounds bearing the 1,2,4-oxadiazole moiety have provided insights into their structural and electronic properties, which are essential for designing molecules with desired biological activities (S. A. Halim & M. Ibrahim, 2021).
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16-7-2-3-9-18(16)24-27-22(32-28-24)13-17-8-6-12-29(15-17)25(31)23(30)20-14-26-21-11-5-4-10-19(20)21/h2-5,7,9-11,14,17,26H,6,8,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNONKAAUAQODMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)

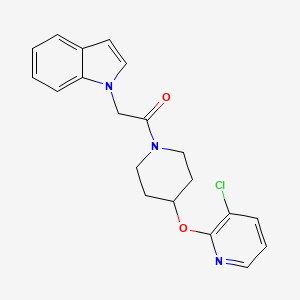
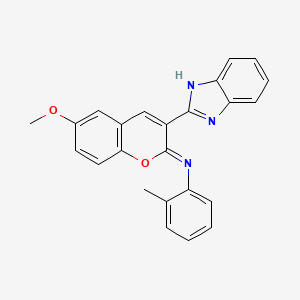
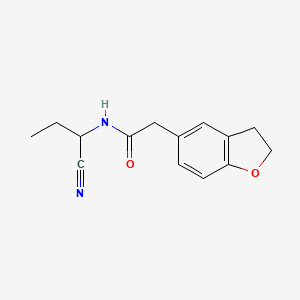

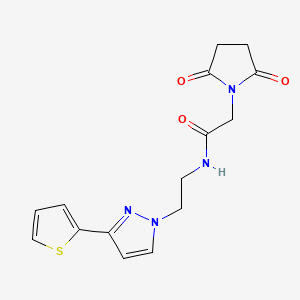
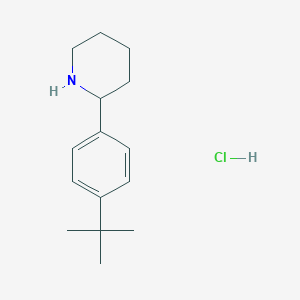
![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)
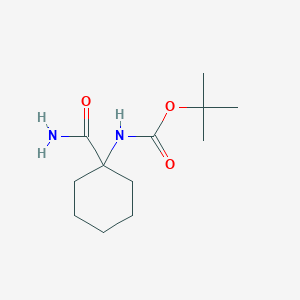
![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)
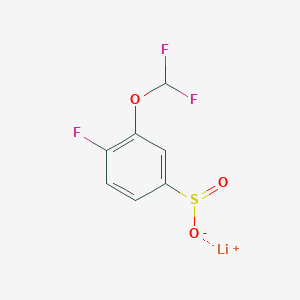
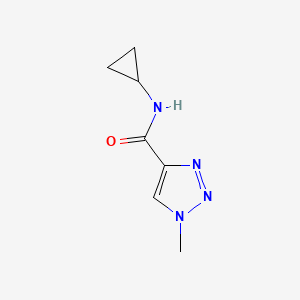
![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)